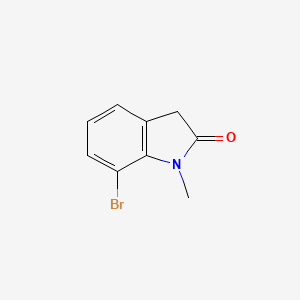

7-Bromo-1-methylindolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-1-methylindolin-2-one is an organic compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . The compound is solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Heterocyclic Derivatives : 1-Amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs, can react with monochloramine, leading to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline. These products have been characterized by various analytical methods, and a reaction mechanism involving the transient formation of an indolic aminonitrene is proposed (Peyrot et al., 2001).

Copper-Catalyzed Synthesis : A study demonstrated the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by heteroannulation (Gogoi et al., 2014).

Applications in Medicinal Chemistry

Acetylcholinesterase Inhibitors : A series of 3-aryl-6-(bromoarylmethyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives were synthesized and evaluated as novel acetylcholinesterase inhibitors. The study indicated the significance of bromine atoms and hydroxyl groups in enhancing the inhibitory activity (Xu et al., 2012).

Antibacterial Agents : Research on 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids revealed their potential as antibacterial agents, with excellent Gram-positive activity and significant Gram-negative activity. The study also focused on the synthesis of these compounds and their toxicity evaluation (Hayashi et al., 2002).

Photoreactive Compounds

- Photoremovable Protecting Groups : 8-Bromo-7-hydroxyquinoline (BHQ) was studied as a photoremovable protecting group for physiological use, demonstrating efficient photolysis and potential applications in controlling biological functions with light (Zhu et al., 2006).

Polymer Chemistry

- Modification of Polybutadiene : Brominated 1,2-PB was used as a macroinitiator for polymerization, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers with applications in stabilizing heterophase polymerization and ionic conduction (Yuan et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Wirkmechanismus

Target of Action

Indole derivatives, which include 7-bromo-1-methylindolin-2-one, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, often leading to changes in cellular processes .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may have certain bioavailability characteristics .

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The compound is known to be stable in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

7-bromo-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCWHCJVADLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)